REACTION_CXSMILES
|
Cl.C(O[C:10]([N:12]([C:14]1[CH:26]=[CH:25][C:17]([O:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:16][CH:15]=1)C)=O)C1C=CC=CC=1>CO.[Pd]>[CH3:10][NH:12][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethyl 4-(N-benzyloxycarbonyl-N-methylamino)phenoxyacetate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C)C1=CC=C(OCC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the catalyst was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was freed from the solvent by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was mixed with benzene
|
Type
|
DISTILLATION
|
Details
|
the mixture was dehydrated by azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=C(OCC(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |